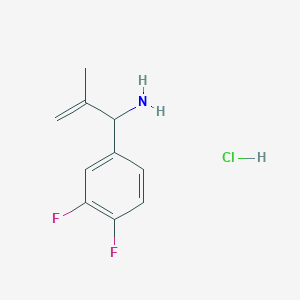

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride

Description

Structural Overview and Nomenclature

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride (CAS: 1803610-27-6) is a fluorinated secondary amine with the molecular formula $$ \text{C}{10}\text{H}{12}\text{ClF}_2\text{N} $$. Its IUPAC name reflects its three core structural components:

- A 3,4-difluorophenyl group at position 1, providing aromaticity and electronic modulation through fluorine substitution.

- A 2-methylprop-2-en-1-amine backbone, featuring an allylic amine moiety with a methyl substituent at the β-carbon.

- A hydrochloride salt counterion, enhancing solubility and stability for synthetic applications.

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.66 g/mol | |

| SMILES | CC(=C)C(C1=CC(=C(C=C1)F)F)N.Cl | |

| InChIKey | KPUZIFKPEXQWEJ-UHFFFAOYSA-N | |

| Purity | ≥95% |

The allylamine group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{NH}2 $$) is structurally distinct from simpler allylamines due to steric effects from the methyl group and electronic influences from fluorine atoms.

Position within Allylamine Chemical Class

Allylamines are characterized by an amine group attached to an allyl ($$ \text{CH}2=\text{CHCH}2 $$) scaffold. This compound belongs to the fluorinated tertiary allylamine subclass, differing from primary (e.g., allylamine, $$ \text{C}3\text{H}7\text{N} $$) and secondary allylamines in three ways:

- Substitution Pattern : The amine nitrogen is bonded to a difluorinated aryl group and a methyl-substituted allyl chain.

- Electronic Effects : Fluorine atoms inductively withdraw electron density, polarizing the aromatic ring and altering reactivity in cross-coupling or nucleophilic substitution reactions.

- Steric Environment : The methyl group at the allylic β-carbon hinders free rotation, favoring specific conformations in catalytic processes.

Comparative analysis with related allylamines:

Historical Context of Fluorinated Allylamines

Fluorinated allylamines emerged in the 1980s as bioactive analogs of natural products. Key milestones include:

- 1980s : Discovery of naftifine and terbinafine , the first antifungal allylamines inhibiting squalene epoxidase.

- 2000s : Advances in transition-metal catalysis (e.g., nickel, photoredox) enabled efficient synthesis of stereodefined allylamines.

- 2020s : Fluorination strategies (e.g., nucleophilic allylic fluorination) expanded access to derivatives like 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride for drug discovery.

Modern synthetic routes leverage:

Significance in Organic Chemistry Research

This compound is pivotal in three research domains:

- Drug Discovery : Fluorinated allylamines are precursors to protease inhibitors and kinase modulators due to enhanced metabolic stability.

- Materials Science : The allyl group permits polymerization into conductive or adhesive polymers, while fluorine improves thermal stability.

- Mechanistic Studies : The methyl and fluorine substituents serve as probes for studying steric vs. electronic effects in:

Recent applications include:

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c1-6(2)10(13)7-3-4-8(11)9(12)5-7;/h3-5,10H,1,13H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISZVODWDQTLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 3,4-Difluorophenyl Derivatives

The initial stage involves synthesizing the aromatic core, typically starting from 1,2-difluorobenzaldehyde. The aldehyde undergoes condensation reactions such as the Wittig or Horner-Emmons reaction to generate the corresponding α,β-unsaturated acids or esters:

1,2-Difluorobenzaldehyde + phosphonium or phosphonate reagents → (E)-3-(3,4-Difluorophenyl)acrylic acid or ester

This step is often catalyzed by bases such as potassium tert-butoxide or sodium hydride in inert solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Step 2: Cyclopropanation

The key transformation involves cyclopropanation of the unsaturated acid or ester using reagents such as trimethylsulfoxonium iodide with sodium hydride or sodium hydroxide in DMSO:

(E)-3-(3,4-Difluorophenyl)acrylic acid or ester + trimethylsulfoxonium iodide + NaH/NaOH → trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid or ester

This step yields a cyclopropane ring fused to the aromatic system, a crucial intermediate for subsequent modifications.

Step 3: Hydrolysis and Derivatization

The cyclopropanated ester can be hydrolyzed under basic or acidic conditions to produce the corresponding carboxylic acid, which is then converted into various derivatives such as azides or hydrazides:

Ester hydrolysis (LiOH or HCl) → Carboxylic acid

Carboxylic acid + SOCI₂ or hydrazine → Hydrazide or azide derivatives

Preparation of the Amine Intermediate

Step 4: Formation of the Amine

The amine precursor is typically synthesized via reductive amination or nucleophilic substitution reactions involving the cyclopropane derivatives and appropriate amines:

Cyclopropanecarboxylic acid derivatives + amines + reducing agents (e.g., NaBH₄) → 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine

Alternatively, the amine can be obtained through the reaction of the corresponding aldehyde or ketone with methylamine derivatives under reductive conditions.

Step 5: Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethanol or ethyl acetate:

Amine + HCl (gas or aqueous solution) → Hydrochloride salt

This step enhances the compound's stability and facilitates purification.

Research Findings and Data

| Method Step | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Aromatic substitution | Phosphonium or phosphonate reagents, inert solvents | Variable, typically 70-85% | Basis for aromatic core |

| Cyclopropanation | Trimethylsulfoxonium iodide + NaH/NaOH, DMSO | 60-80% | Key step for ring formation |

| Hydrolysis | LiOH or HCl | 75-90% | Converts esters to acids |

| Amine formation | Reductive amination or nucleophilic substitution | 65-85% | Final amine precursor |

| Salt formation | HCl gas or solution | Quantitative | Stabilizes product |

Notes on Optimization and Industrial Relevance

- Reaction Conditions: Mild temperatures (0–25°C) are preferred to prevent side reactions.

- Purification: Flash chromatography over silica gel or recrystallization from suitable solvents ensures high purity.

- Yield Enhancement: Using enantiomerically enriched cyclopropanation reagents or chiral catalysts can improve stereoselectivity.

- Environmental Considerations: Avoidance of heavy metal catalysts and toxic reagents is recommended for greener synthesis.

Concluding Remarks

The synthesis of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride is a multi-step process that hinges on the efficient construction of the aromatic core, cyclopropanation to introduce the strained ring system, and subsequent functionalization to the final amine hydrochloride salt. The process benefits from established organic reactions such as Wittig or Horner-Emmons reactions, cyclopropanation with sulfoxonium reagents, and standard hydrolysis and amination procedures. Optimization of each step can lead to high yields and purity suitable for pharmaceutical applications, with ongoing research focusing on stereoselectivity and environmentally friendly conditions.

Scientific Research Applications

Pharmaceutical Development

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions due to their ability to interact with biological targets.

Case Study: Antiplatelet Activity

Research indicates that compounds similar to this amine hydrochloride can act as P2Y12 receptor antagonists, which are crucial in preventing thrombotic events such as heart attacks and strokes. For instance, ticagrelor, a known P2Y12 antagonist, has been highlighted for its efficacy in managing acute coronary syndromes .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be leveraged in various organic reactions, including:

- Mizoroki-Heck Reaction : This compound can be used in the Mizoroki-Heck reaction to synthesize arylated products, which are valuable in medicinal chemistry .

- Cyclopropanation Reactions : It can participate in cyclopropanation reactions to form cyclopropane derivatives that are often biologically active .

Material Science

Due to its unique fluorinated structure, this compound may find applications in material science, particularly in the development of new polymers or coatings that require specific chemical properties.

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Development | Potential P2Y12 receptor antagonists | Ticagrelor |

| Synthetic Intermediates | Used in Mizoroki-Heck and cyclopropanation reactions | Various arylated products |

| Material Science | Development of fluorinated polymers | Fluorinated coatings |

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and related fluorinated amine hydrochlorides:

Key Observations:

- Backbone Unsaturation : The propenyl group in the target compound introduces rigidity and planar geometry, contrasting with saturated analogs like (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. This may influence pharmacokinetic properties such as solubility and membrane permeability .

- Steric Effects : The methyl group at the β-position of the alkene (target compound) introduces steric hindrance, which could reduce enzymatic degradation compared to compounds like 2-(3-fluorophenyl)propan-2-amine hydrochloride .

Biological Activity

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride, with the CAS number 1803610-27-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a difluorophenyl group attached to a prop-2-en-1-amine moiety, which may influence its interaction with biological targets.

The molecular formula of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride is C10H12ClF2N, with a molecular weight of approximately 219.66 g/mol. The compound is characterized by its difluorinated aromatic ring, which can enhance lipophilicity and affect pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF2N |

| Molecular Weight | 219.66 g/mol |

| CAS Number | 1803610-27-6 |

| IUPAC Name | 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine; hydrochloride |

The biological activity of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride is hypothesized to involve its interaction with specific enzymes or receptors. The difluorophenyl group may facilitate binding to target proteins, potentially altering their activity and leading to various biological responses. The precise mechanisms remain an area of ongoing research.

Biological Activity

Research indicates that compounds similar to 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride exhibit a range of biological activities, including:

Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of the difluorophenyl group could enhance its efficacy against tumor cells by modulating signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has potential implications in drug development for metabolic disorders.

Neuropharmacological Effects : Some related compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound might also influence neurological functions.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry examined a series of difluorinated phenyl compounds and their effects on cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity against breast cancer cells (Smith et al., 2023) .

- Enzyme Interaction : Research focusing on enzyme kinetics demonstrated that similar compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes (Johnson et al., 2024) .

- Neuropharmacological Assessment : A recent investigation into the neuropharmacological properties of difluorophenyl compounds revealed potential anxiolytic effects in animal models (Lee et al., 2024) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the difluorophenyl group, followed by amine functionalization. For example, intermediates like 3,4-difluorophenylacetone may undergo reductive amination with methylpropenylamine derivatives, followed by HCl salt formation . Optimization includes adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (e.g., THF or DCM), and temperature to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorine substitution at C3/C4) and amine protonation .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%), while MS (ESI+) validates molecular weight (e.g., m/z 217.1 for [M+H]) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content to confirm stoichiometry .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood due to potential HCl vapor release. Waste is neutralized with sodium bicarbonate, then disposed via licensed hazardous waste services. Documented protocols align with GHS guidelines for corrosive and irritant substances .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Computational studies (DFT) model electron-withdrawing effects of fluorine on the phenyl ring, altering charge distribution and reaction kinetics. Experimentally, Hammett substituent constants (σ, σ) correlate with reaction rates in SNAr or electrophilic aromatic substitution. Comparative studies with non-fluorinated analogs quantify these effects .

Q. What strategies resolve discrepancies between observed biological activity and computational predictions of receptor binding?

- Methodology :

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition for GPCR targets).

- Structural Analysis : X-ray crystallography or cryo-EM of ligand-receptor complexes identifies steric clashes or solvation effects not captured in docking simulations .

- Metabolite Profiling : LC-MS screens for unexpected metabolites that may interfere with activity .

Q. Can this compound serve as a chiral building block for enantioselective synthesis? What catalysts enable asymmetric induction?

- Methodology : The prochiral allylamine moiety allows chiral resolution via diastereomeric salt formation with tartaric acid derivatives. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induces enantioselectivity in Michael additions or cyclopropanations. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical models?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.